TRIETHYLPHENYLAMMONIUM HYDROXIDE
Overview
Description
Triethylphenylammonium hydroxide is a quaternary ammonium compound with the chemical formula C12H21NO. It is a derivative of phenylammonium where the nitrogen atom is bonded to three ethyl groups and one phenyl group. This compound is known for its use in various chemical reactions and applications, particularly in organic synthesis and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylphenylammonium hydroxide can be synthesized through the quaternization of phenylamine (aniline) with triethylamine in the presence of a suitable alkylating agent, such as ethyl bromide. The reaction typically takes place in an organic solvent like acetonitrile or ethanol under reflux conditions. The resulting quaternary ammonium salt is then treated with a strong base, such as sodium hydroxide, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters. The final product is purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Triethylphenylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: It participates in nucleophilic substitution reactions, where the hydroxide ion acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions typically involve polar solvents like water or alcohols, and the reactions are often carried out at room temperature or slightly elevated temperatures.
Major Products
Oxidation: Produces N-oxides.
Reduction: Yields secondary or primary amines.
Substitution: Results in the formation of various substituted phenylammonium compounds.
Scientific Research Applications
Triethylphenylammonium hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the preparation of biological samples for analysis, particularly in the derivatization of amino acids and peptides.
Medicine: Investigated for its potential use in drug delivery systems and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of triethylphenylammonium hydroxide involves its ability to act as a strong base and nucleophile. The hydroxide ion can deprotonate acidic substrates, initiate nucleophilic substitution reactions, and participate in various catalytic processes. Its molecular targets include electrophilic centers in organic molecules, where it facilitates the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Trimethylphenylammonium hydroxide: Similar structure but with methyl groups instead of ethyl groups.
Tetraethylammonium hydroxide: Lacks the phenyl group, having four ethyl groups attached to the nitrogen atom.
Tetramethylammonium hydroxide: Contains four methyl groups attached to the nitrogen atom.
Uniqueness
Triethylphenylammonium hydroxide is unique due to the presence of both ethyl and phenyl groups, which confer distinct chemical properties. The phenyl group enhances its ability to participate in aromatic substitution reactions, while the ethyl groups provide steric hindrance that can influence reaction pathways and selectivity.
Properties
IUPAC Name |
triethyl(phenyl)azanium;hydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N.H2O/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H2/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHXJBZAVNFMKX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)C1=CC=CC=C1.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
310-24-7 (Parent) | |
Record name | Benzenaminium, N,N,N-triethyl-, hydroxide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007620715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5064754 | |
Record name | Benzenaminium, N,N,N-triethyl-, hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7620-71-5 | |
Record name | Benzenaminium, N,N,N-triethyl-, hydroxide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7620-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenaminium, N,N,N-triethyl-, hydroxide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007620715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenaminium, N,N,N-triethyl-, hydroxide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenaminium, N,N,N-triethyl-, hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5064754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N-triethylanilinium hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.